molecular formula C18H20F2N2O2 B6072156 N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine

Numéro de catalogue B6072156
Poids moléculaire: 334.4 g/mol
Clé InChI: GRNYIUIESIDUEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine, also known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

Further studies are needed to elucidate the exact mechanism of action of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its effects on the immune system.
5. Formulation development: Formulation development may be needed to improve the pharmacokinetic properties of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and increase its half-life.
Conclusion:
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is a promising small-molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied in preclinical models, and it is currently being evaluated in clinical trials. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its future directions in the field of scientific research.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential use in the treatment of B-cell malignancies and autoimmune diseases. However, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has some limitations, including its relatively short half-life and the need for further evaluation in clinical trials.

Orientations Futures

There are several future directions for the research and development of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine. These include:
1. Clinical trials: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine may be used in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Combination therapy may enhance the efficacy of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and reduce the risk of drug resistance.
3. Biomarker discovery: Biomarkers may be identified to predict the response to N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine in patients with B-cell malignancies and autoimmune diseases. This may help to identify patients who are most likely to benefit from N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine treatment.
4.

Méthodes De Synthèse

The synthesis of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(3,4-difluorophenyl)-piperidin-3-amine to give the desired product, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells. N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-11-8-12(2)24-17(11)18(23)22-7-3-4-14(10-22)21-13-5-6-15(19)16(20)9-13/h5-6,8-9,14,21H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNYIUIESIDUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.